molecular formula C12H11F3N2O B12860954 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline

Cat. No.: B12860954
M. Wt: 256.22 g/mol
InChI Key: LHOBLSYHNTWLJU-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H11F3N2O. It is known for its unique structure, which includes a quinoline core substituted with a hydroxyethylamino group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline typically involves the reaction of 6-(trifluoromethyl)quinoline with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinoline core .

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydroxyethylamino group and the trifluoromethyl group play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as chloroquine and amodiaquine, which are known for their antimalarial properties . These compounds share a quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is unique due to the presence of both a hydroxyethylamino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanol

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17)

InChI Key

LHOBLSYHNTWLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCO

Origin of Product

United States

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